REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:10]1(=O)[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]1>O.O.CC1C=CC(S(O)(=O)=O)=CC=1>[O:16]=[C:12]1[CH2:13][CH2:14][CH2:15][C:10]([NH:1][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[C:4]#[N:5])=[CH:11]1 |f:3.4|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
catalyst
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 40°
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(CCC1)NC1=C(C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |